Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with boronic esters. One common method is the borylation of cyclopropane carboxylates using pinacolborane in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Hydroboration: It can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Solvents: Common solvents include THF, dichloromethane, and toluene.
Bases: Potassium carbonate and sodium hydroxide are frequently used.
Major Products Formed
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and pharmaceuticals.
Scientific Research Applications
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Pharmaceuticals: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves the interaction of the boronate ester group with various molecular targets. In borylation reactions, the boronate ester group facilitates the formation of carbon-boron bonds, which can be further transformed into other functional groups. The cyclopropane ring provides structural stability and rigidity, making the compound a valuable building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a boronate ester group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C12H21BO4 |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H21BO4/c1-10(2)11(3,4)17-13(16-10)8-7-12(8,5)9(14)15-6/h8H,7H2,1-6H3 |
InChI Key |
VJRBSUDMFZJDGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.